molecular formula C14H19NO3 B4302513 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

Cat. No.: B4302513
M. Wt: 249.30 g/mol
InChI Key: MWGBNSPGDQBGNX-UHFFFAOYSA-N
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Description

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique oxazolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 2-phenylethylamine and a suitable ketone or aldehyde under acidic or basic conditions can lead to the formation of the oxazolidinone ring.

    Introduction of Hydroxy and Methyl Groups: The hydroxy group at the 4-position and the methyl groups at the 3, 4, and 5 positions can be introduced through selective alkylation and hydroxylation reactions. These steps often require the use of specific catalysts and reagents to ensure regioselectivity and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be employed. Continuous flow systems are particularly advantageous for large-scale synthesis due to their efficiency and scalability.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide).

    Reducing Agents: LiAlH₄, NaBH₄ (Sodium borohydride).

    Catalysts: Acidic or basic catalysts for cyclization and alkylation reactions.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the hydroxy group.

    Reduction Products: Amines from the reduction of the oxazolidinone ring.

    Substitution Products: Various substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The oxazolidinone ring is a common motif in many bioactive molecules, including antibiotics and enzyme inhibitors. Researchers explore its activity against various biological targets, such as bacterial enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins. Its unique structure imparts desirable properties, such as thermal stability and mechanical strength, to the resulting materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The oxazolidinone ring can interact with enzyme active sites, inhibiting their activity. This is particularly relevant for antibacterial agents.

    Modulating Receptors: The phenylethyl group can bind to receptor sites, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,4,5-trimethyl-1,3-oxazolidin-2-one: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one:

Uniqueness

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one is unique due to the combination of its hydroxy, methyl, and phenylethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-13(10-9-11-7-5-4-6-8-11)14(2,17)15(3)12(16)18-13/h4-8,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGBNSPGDQBGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)C)(C)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
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Reactant of Route 5
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-3,4,5-trimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one

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